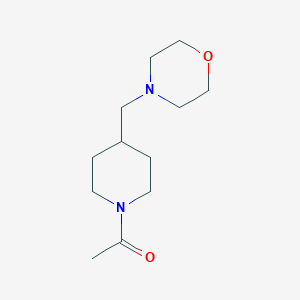

1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

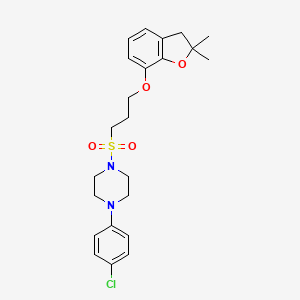

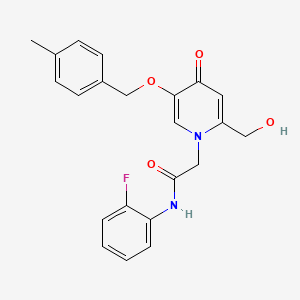

“1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone” is a compound with the empirical formula C9H18O1N2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular weight of “1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone” is 170.25 . The MDL number is MFCD12146367 .Chemical Reactions Analysis

Piperidines are significant synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

“1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone” is a solid substance . The empirical formula is C9H18O1N2 . The molecular weight is 170.25 . The MDL number is MFCD12146367 .Scientific Research Applications

Metabolic Pathways and Elimination :

- SB-649868, an orexin 1 and 2 receptor antagonist, is extensively metabolized in humans. Key metabolic pathways involve the oxidation of the benzofuran ring and the formation of the principal circulating components in plasma extracts. Elimination occurs primarily through feces, indicating its metabolic behavior in the human body (Renzulli et al., 2011).

- The metabolic disposition of YY-20394, a PI3Kδ inhibitor, involves rapid absorption and significant elimination through renal pathways. Metabolic sites include the morphine ring and side chains of piperidine rings, highlighting the metabolic pathways of this compound in human subjects (Jing-hua Yu et al., 2022).

Toxicology and Adverse Effects :

- A study highlighted the significant toxicity associated with the use of a novel substituted amphetamine, indicating the risks and potential adverse effects of certain chemical compounds in human health (Hieger et al., 2015).

Pharmacokinetic Studies :

- Investigations into the pharmacokinetics of various compounds, including etozolin and its metabolite ozolinone, provide insights into their elimination kinetics and interaction with kidney function, contributing to a better understanding of drug behavior in patients with renal insufficiency (Knauf et al., 1980).

Bioavailability and Nutrient Absorption Enhancement :

- The potential application of piperine, a component of Black Pepper, in enhancing the bioavailability of nutrients like iron, and its positive impact on physical performance and recovery in athletes, suggests its therapeutic potential in nutrient absorption and physical performance enhancement (Fernández-Lázaro et al., 2020).

Neuropharmacological Effects :

- Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei reveals their potential anxiolytic-like effects and the role of the GABAergic and 5‐HT systems in their mechanism of action, demonstrating the relevance of such compounds in the treatment of anxiety disorders (Kędzierska et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name |

1-[4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(15)14-4-2-12(3-5-14)10-13-6-8-16-9-7-13/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXHEZJEDQLCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)

![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)

![N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2817634.png)

![1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2817636.png)

![3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2817637.png)